molecular formula C11H12ClN3O B13176690 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13176690
M. Wt: 237.68 g/mol
InChI Key: DRPGFONIGDZWFM-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxy methyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the pyrazole ring with a benzyloxy methyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-[(Benzyloxy)methyl]-4-methoxy-1H-pyrazol-3-amine: Similar structure but with a methoxy group instead of chlorine.

    1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding, potentially leading to distinct biological activities compared to its analogs.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-1-(phenylmethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C11H12ClN3O/c12-10-6-15(14-11(10)13)8-16-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14)

InChI Key

DRPGFONIGDZWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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